molecular formula C29H29N5O2 B12524941 2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione CAS No. 865202-92-2

2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12524941
CAS No.: 865202-92-2
M. Wt: 479.6 g/mol
InChI Key: CWDABDQZCRPEJT-VWLOTQADSA-N
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Description

2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzimidazole moiety, a tetrahydroquinoline unit, and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures being employed to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydroquinoline unit may contribute to the compound’s binding affinity and specificity, while the isoindole dione structure could play a role in its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(1H-Benzimidazol-2-yl)methyl]amino}butyl)-1H-isoindole-1,3(2H)-dione
  • 2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

865202-92-2

Molecular Formula

C29H29N5O2

Molecular Weight

479.6 g/mol

IUPAC Name

2-[4-[1H-benzimidazol-2-ylmethyl-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]isoindole-1,3-dione

InChI

InChI=1S/C29H29N5O2/c35-28-21-11-1-2-12-22(21)29(36)34(28)18-6-5-17-33(19-26-31-23-13-3-4-14-24(23)32-26)25-15-7-9-20-10-8-16-30-27(20)25/h1-4,8,10-14,16,25H,5-7,9,15,17-19H2,(H,31,32)/t25-/m0/s1

InChI Key

CWDABDQZCRPEJT-VWLOTQADSA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)CC5=NC6=CC=CC=C6N5

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)CC5=NC6=CC=CC=C6N5

Origin of Product

United States

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